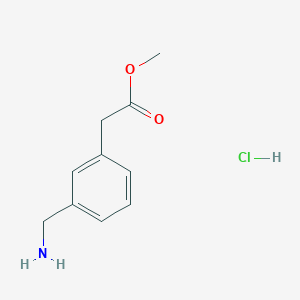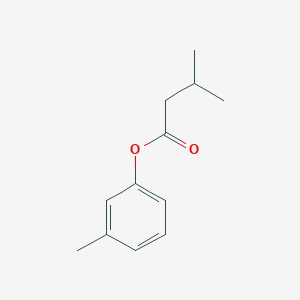
3-Methylphenyl 3-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl 3-methylbutyrate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is used for its unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-Methylphenyl 3-methylbutyrate is not fully understood, but it is believed to act as a leucine analog. Leucine is an essential amino acid that plays a key role in protein synthesis and muscle growth. 3-Methylphenyl 3-methylbutyrate may enhance these processes by mimicking leucine and activating the same pathways.
Biochemical And Physiological Effects
Studies have shown that 3-Methylphenyl 3-methylbutyrate can stimulate protein synthesis and muscle growth in animals and humans. It has also been shown to increase energy expenditure and fat oxidation. Additionally, it may have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methylphenyl 3-methylbutyrate in lab experiments is its ability to mimic the effects of leucine without the need for dietary supplementation. It is also relatively easy to synthesize and purify. However, one limitation is its low yield, which can make large-scale experiments difficult.
Future Directions
There are several future directions for research on 3-Methylphenyl 3-methylbutyrate. One area of interest is its potential as a therapeutic agent for muscle wasting and neurodegenerative diseases. It may also have applications in sports nutrition and weight loss. Further studies are needed to fully understand the mechanism of action and potential benefits of this compound.
In conclusion, 3-Methylphenyl 3-methylbutyrate is a chemical compound with a range of scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying protein synthesis, muscle growth, and metabolism. Further research is needed to fully understand its potential benefits and applications.
Synthesis Methods
The synthesis of 3-Methylphenyl 3-methylbutyrate involves the reaction of 3-methylphenylacetic acid with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
3-Methylphenyl 3-methylbutyrate has a range of scientific research applications. It has been used in studies of protein synthesis, muscle growth, and metabolism. It has also been used as a marker for the detection of leucine metabolism in humans and animals.
properties
CAS RN |
105401-73-8 |
|---|---|
Product Name |
3-Methylphenyl 3-methylbutyrate |
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
synonyms |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



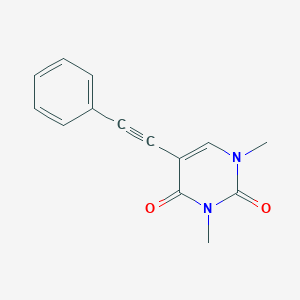
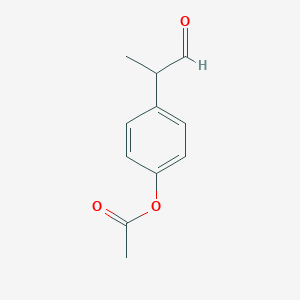
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
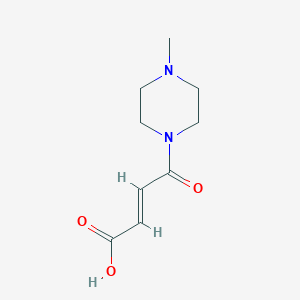
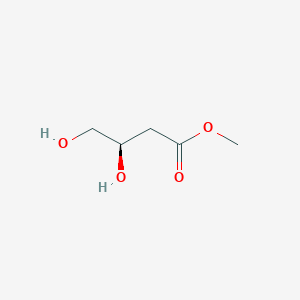

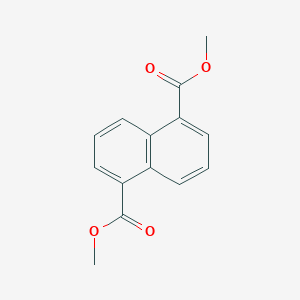
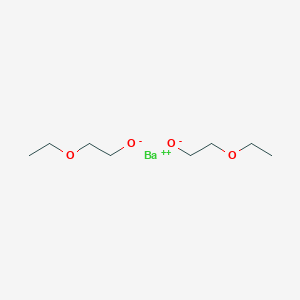


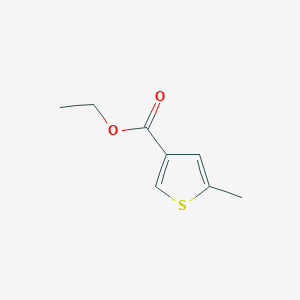

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
